5-Amino-2-(o-tolyloxy)benzenesulphonic acid
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Overview
Description
5-Amino-2-(o-tolyloxy)benzenesulphonic acid is an organic compound with the molecular formula C13H13NO4S and a molecular weight of 279.31 g/mol . This compound is characterized by the presence of an amino group, a tolyloxy group, and a benzenesulphonic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid typically involves the reaction of 2-(o-tolyloxy)benzenesulphonic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a multi-step process that includes sulfonation, nitration, and reduction reactions. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(o-tolyloxy)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2-(o-tolyloxy)benzenesulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(o-tolyloxy)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the tolyloxy and benzenesulphonic acid groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(p-tolyloxy)benzenesulphonic acid
- 5-Amino-2-(m-tolyloxy)benzenesulphonic acid
- 5-Amino-2-(o-tolyloxy)benzoic acid
Uniqueness
5-Amino-2-(o-tolyloxy)benzenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
93893-58-4 |
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Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
5-amino-2-(2-methylphenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C13H13NO4S/c1-9-4-2-3-5-11(9)18-12-7-6-10(14)8-13(12)19(15,16)17/h2-8H,14H2,1H3,(H,15,16,17) |
InChI Key |
XSPLXTVIPOKKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
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